N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines.
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with o-phenylenediamine and oxalic acid, which are refluxed in 4 N HCl to produce 1,4-dihydroquinoxaline-2,3-dione.
Intermediate Formation: This intermediate is then reacted with thionyl chloride in dichloroethane to yield 2,3-dichloroquinoxaline.
Final Product: The final product is obtained after purification and characterization using various spectroscopic techniques.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Major Products: The major products formed from these reactions include various substituted quinoxalines and triazoloquinoxalines.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves several molecular targets and pathways:
Molecular Targets: The compound targets VEGFR-2 kinase, which plays a crucial role in angiogenesis and tumor growth.
Apoptosis Induction: The compound also induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3 and -9, and downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can be compared with other similar compounds:
Similar Compounds: Compounds such as [1,2,4]triazolo[4,3-a]quinoxaline, [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol, and other quinoxaline derivatives.
Uniqueness: The unique structure of this compound, particularly the presence of the triazoloquinoxaline scaffold, contributes to its potent anticancer activity and specificity towards VEGFR-2 kinase
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide (commonly referred to as F842-0505) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
F842-0505 has the following molecular formula: C25H21N5O5. The structure includes a quinoxaline core fused with a triazole ring and various substituents that influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including F842-0505. The compound has been evaluated against various cancer cell lines:
- MCF-7 (breast cancer) : Moderate activity observed.
- Hep G2 (liver cancer) : Notable cytotoxicity.
- HCT116 (colon cancer) : Exhibited significant inhibition.
The structure–activity relationship (SAR) indicates that modifications to the quinoxaline nucleus can enhance anticancer efficacy. For instance, the introduction of electron-donating groups has been shown to increase activity against these cell lines significantly .
The mechanism by which F842-0505 exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Treatment with F842-0505 leads to upregulation of pro-apoptotic markers such as P53 and caspases while downregulating anti-apoptotic factors like Bcl2 .
- Dual Targeting : Preliminary data suggest that F842-0505 may inhibit PARP-1 and EGFR pathways, which are crucial for cancer cell survival and proliferation .
Pharmacological Profile
Beyond its anticancer properties, F842-0505 exhibits several other pharmacological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .
- Anti-inflammatory Effects : Inhibitory effects against LPS-induced NO release have been documented, suggesting anti-inflammatory properties .
Case Studies and Research Findings
Several studies have contributed to our understanding of F842-0505's biological activity:
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O5/c1-33-17-12-13-21(34-2)19(14-17)26-22(31)15-29-25(32)30-20-11-7-6-10-18(20)27-24(23(30)28-29)35-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUALANGLOKLIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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